Alanine Valsartan

Description

Properties

IUPAC Name |

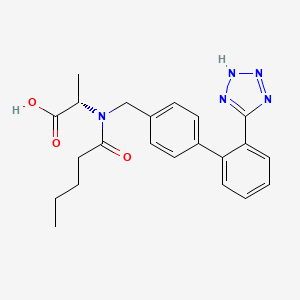

(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCDZSRVDUYPKU-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and synthesis of L-Alanine Valsartan

An In-depth Technical Guide to the Chemical Structure and Synthesis of L-Alanine Valsartan

Abstract

L-Alanine Valsartan is a significant process-related impurity and a close structural analog of the widely prescribed antihypertensive drug, Valsartan. Understanding its chemical architecture and synthetic origin is paramount for researchers, process chemists, and quality control professionals in the pharmaceutical industry. This guide provides a detailed elucidation of the L-Alanine Valsartan structure, contrasting it with the parent drug, and presents a comprehensive, mechanistically-driven synthetic pathway. By adapting established synthetic routes for Valsartan, this document outlines a robust, step-by-step protocol for its preparation, emphasizing the critical control points and the rationale behind key experimental choices. The synthesis is detailed from readily available starting materials, including the appropriate biphenyltetrazole synthon and L-alanine methyl ester, through N-alkylation, N-acylation, and final ester hydrolysis. This technical paper serves as an essential resource for professionals engaged in the synthesis, analysis, and control of sartans and their related substances.

Introduction: The Significance of Valsartan Analogs

Overview of Valsartan: Mechanism of Action and Therapeutic Use

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1] It selectively antagonizes the Angiotensin II Type 1 (AT1) receptor, leading to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[2] Chemically, Valsartan is an N-acyl-N-arylmethyl derivative of the amino acid L-valine.[3] Its efficacy and tolerability have established it as a cornerstone therapy for hypertension, heart failure, and post-myocardial infarction management.

The Emergence of L-Alanine Valsartan: A Process-Related Impurity

In the synthesis of complex active pharmaceutical ingredients (APIs) like Valsartan, the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. L-Alanine Valsartan is a process-related impurity that can arise from the presence of L-alanine, a common amino acid, as a contaminant in the L-valine starting material.[4] Its structure is identical to Valsartan except for the substitution of the L-valine moiety with L-alanine. The structural similarity necessitates rigorous analytical monitoring and control. Furthermore, studying such analogs provides valuable insights into the structure-activity relationship (SAR) of the sartan class and can inform the design of novel prodrugs or derivatives with potentially modified pharmacokinetic profiles.[5]

Scope of the Guide

This technical guide offers a detailed exploration of L-Alanine Valsartan, designed for an audience of chemical and pharmaceutical scientists. It will cover:

-

A comprehensive analysis of the molecule's chemical structure and stereochemistry.

-

A logical retrosynthetic analysis to deconstruct the molecule into key starting materials.

-

A detailed, step-by-step synthetic protocol based on established and reliable methodologies for sartan synthesis.

-

Mechanistic explanations for key reaction steps and the rationale for reagent and condition selection.

Elucidation of the Chemical Structure

Core Components

The structure of L-Alanine Valsartan is an assembly of three key fragments:

-

The Biphenyltetrazole Moiety: This is the pharmacophoric group responsible for binding to the AT1 receptor. It consists of a biphenyl backbone with a tetrazole ring at the 2'-position of one of the phenyl rings.

-

The N-Acyl Group: A pentanoyl (valeryl) group is attached to the secondary amine, a feature common to Valsartan that contributes to the molecule's lipophilicity and binding affinity.

-

The L-Alanine Core: This is the defining feature of the molecule, distinguishing it from Valsartan. It is the naturally occurring L-isomer of the amino acid alanine.

Stereochemistry and IUPAC Nomenclature

The molecule retains the stereocenter from the L-alanine starting material. The chiral carbon is in the (S)-configuration, which is critical for its interaction with biological targets.

-

IUPAC Name: (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)propanoic acid.

-

CAS Number: 137862-57-8.[4]

-

Molecular Formula: C22H25N5O3.

Caption: Chemical Structure of L-Alanine Valsartan.

Comparative Structural Analysis: L-Alanine Valsartan vs. Valsartan

The primary difference lies in the amino acid side chain, which has implications for the molecule's physical and chemical properties.

| Feature | L-Alanine Valsartan | Valsartan |

| Amino Acid Core | L-Alanine | L-Valine |

| Side Chain | Methyl (-CH3) | Isopropyl (-CH(CH3)2) |

| IUPAC Name | (S)-2-(...pentanamido)propanoic acid | (S)-3-methyl-2-(...pentanamido)butanoic acid [1] |

| Molecular Formula | C22H25N5O3 | C24H29N5O3[1] |

| Molecular Weight | 407.47 g/mol | 435.52 g/mol |

| Stereocenter | (S)-configuration | (S)-configuration |

Synthetic Pathways and Mechanistic Insights

The synthesis of L-Alanine Valsartan can be efficiently achieved by adapting well-established routes for Valsartan, with the key modification being the substitution of L-valine methyl ester with L-alanine methyl ester.[6][7] The overall strategy involves the sequential N-alkylation and N-acylation of the L-alanine ester, followed by hydrolysis to yield the final carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic analysis of L-Alanine Valsartan.

Key Starting Materials and Reagent Selection

-

Biphenyltetrazole Synthon: A common and effective starting material is 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. The trityl group serves as a robust protecting group for the tetrazole's acidic proton, preventing side reactions during the basic conditions of the alkylation and acylation steps. It is readily cleaved under acidic conditions in the final step.[6]

-

L-Alanine Methyl Ester Hydrochloride: This is the chiral building block that introduces the L-alanine moiety. The hydrochloride salt is stable and commercially available. The ester form protects the carboxylic acid during the preceding steps.

-

Pentanoyl Chloride: An acylating agent used to introduce the pentanoyl group. It is highly reactive and efficient for forming the amide bond.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Valsartan synthesis.[6][8]

Step 1: N-Alkylation of L-Alanine Methyl Ester

-

Objective: To couple the L-alanine methyl ester with the biphenyltetrazole synthon via nucleophilic substitution.

-

Protocol:

-

To a stirred suspension of L-Alanine methyl ester hydrochloride (1.1 equivalents) and Potassium Carbonate (K2CO3, 2.5 equivalents) in Dimethylformamide (DMF), add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1.0 equivalent).

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting bromide is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous phase with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

-

-

Causality and Insights:

-

Base (K2CO3): A moderately strong inorganic base is used to deprotonate the amine of the L-alanine ester hydrochloride, generating the free amine which acts as the nucleophile. It is preferred over stronger organic bases to minimize side reactions.

-

Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Workup: The aqueous workup removes the inorganic salts and DMF, while the extraction isolates the desired product.

-

Step 2: N-Acylation with Pentanoyl Chloride

-

Objective: To form the amide bond by acylating the secondary amine.

-

Protocol:

-

Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add Pentanoyl Chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC, typically 2-4 hours).

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry over Na2SO4 and concentrate in vacuo to yield the crude protected L-Alanine Valsartan ester.

-

-

Causality and Insights:

-

Base (DIPEA): Acts as an acid scavenger to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. It is sterically hindered, which prevents it from competing as a nucleophile.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of the acid chloride is crucial to prevent side reactions and degradation.

-

Step 3: Deprotection and Hydrolysis

-

Objective: To simultaneously remove the trityl protecting group and hydrolyze the methyl ester to yield the final product.

-

Protocol:

-

Dissolve the crude product from Step 2 in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

-

Add an aqueous solution of Sodium Hydroxide (NaOH, 3-4 equivalents) and stir at room temperature for 18-24 hours to ensure complete ester hydrolysis.[9]

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like methyl tert-butyl ether (MTBE) to remove the triphenylmethanol byproduct.

-

Cool the aqueous layer to 0-5 °C and carefully acidify with 6M HCl to a pH of ~3-4. This step simultaneously cleaves the trityl group and protonates the carboxylic acid and tetrazole.

-

The product will precipitate out of the solution. Stir the slurry for 1-2 hours.

-

Filter the solid, wash with cold water, and dry under vacuum to afford L-Alanine Valsartan.

-

-

Causality and Insights:

-

Hydrolysis: The saponification of the methyl ester is a standard procedure using a strong base.

-

Acidification: This is a critical two-fold step. It cleaves the acid-labile trityl group and precipitates the final product, which is insoluble in acidic aqueous media. Careful pH control is necessary to ensure complete precipitation without causing degradation.

-

Process Control and Impurity Profile Management

The formation of L-Alanine Valsartan as an impurity during Valsartan production is directly linked to the purity of the L-valine starting material. To control its presence, the following measures are essential:

-

Starting Material Control: Implement stringent specifications and analytical testing for L-valine methyl ester to quantify and limit the L-alanine methyl ester content.

-

Chromatographic Purification: Develop robust HPLC methods capable of separating Valsartan from its L-alanine analog to ensure the final API meets purity specifications.

Characterization and Analytical Methods

The synthesized L-Alanine Valsartan should be thoroughly characterized to confirm its identity and purity.

-

Spectroscopic Analysis:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the biphenyl system, the pentanoyl chain, the methyl group of the alanine moiety (a distinct doublet), and the α-proton.

-

¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ or [M-H]⁻).

-

-

Chromatographic Purity:

-

HPLC: A reverse-phase HPLC method with UV detection is the standard for assessing purity and separating the product from starting materials and byproducts. The retention time will be slightly different from that of Valsartan due to the change in lipophilicity.

-

Conclusion and Future Perspectives

L-Alanine Valsartan serves as a textbook example of a process-related impurity whose synthesis and characterization are vital for ensuring the quality and safety of its parent API, Valsartan. The synthetic route detailed in this guide, based on a logical adaptation of existing sartan chemistry, provides a reliable method for its preparation for use as an analytical reference standard. Further investigation into the pharmacological and toxicological profile of L-Alanine Valsartan could provide deeper insights into the SAR of AT1 receptor blockers and the potential impact of such impurities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60846, Valsartan. PubChem. Retrieved from [Link]

-

Veeprho. L-Alanine Valsartan. Retrieved from [Link]

-

Qader, S. R., Salih, S. I., & Tahir, H. I. (2020). Chemical structure of valsartan. ResearchGate. Retrieved from [Link]

-

EMBL-EBI (2024). valsartan (CHEBI:9927). ChEBI. Retrieved from [Link]

-

Kakumanu, S., et al. (2015). Improved oral bioavailability of valsartan using proliposomes: design, characterization and in vivo pharmacokinetics. Drug Development and Industrial Pharmacy, 41(12), 2028-2038. Retrieved from [Link]

-

Kakumanu, S., et al. (2015). Improved oral bioavailability of valsartan using proliposomes: Design, characterization and in vivo pharmacokinetics. ResearchGate. Retrieved from [Link]

-

Shin, D. J., et al. (2019). Improved Dissolution and Oral Bioavailability of Valsartan Using a Solidified Supersaturable Self-Microemulsifying Drug Delivery System Containing Gelucire® 44/14. Pharmaceutics, 11(2), 65. Retrieved from [Link]

- Antic, D., et al. (2006). A process for the synthesis of valsartan. Google Patents. EP1661891A1.

-

Wu, Y., et al. (2006). A simple and efficient synthesis of the valsartan. Journal of Chemical Research, 30(5), 324-325. Retrieved from [Link]

-

Tran Van Chien, et al. (2019). Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry. Retrieved from [Link]

-

Patel, K. B., & Patel, B. K. (2014). ENHANCEMENT OF ORAL BIOAVAILABILITY OF VALSARTAN BY USING SOLID SELF EMULSIFYING DRUG DELIVERY SYSTEM. Semantic Scholar. Retrieved from [Link]

-

Li, Y., et al. (2012). Synthesis, pharmacokinetics, and pharmacodynamics studies of valsartan peptide derivatives. Archiv der Pharmazie, 345(4), 281-290. Retrieved from [Link]

-

European Commission. (2018). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Retrieved from [Link]

- Padi, P. R., et al. (2009). Process for preparation of valsartan intermediate. Google Patents. WO2009125416A2.

- Wang, Y., et al. (2009). Synthesis method of valsartan. Google Patents. CN100522953C.

Sources

- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. valsartan (CHEBI:9927) [ebi.ac.uk]

- 4. veeprho.com [veeprho.com]

- 5. Synthesis, pharmacokinetics, and pharmacodynamics studies of valsartan peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 9. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]

Formation Pathways of Alanine Valsartan During Valsartan Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the potential formation pathways of Alanine Valsartan, a process-related impurity in the synthesis of the angiotensin II receptor blocker, valsartan. The primary focus is on the mechanistic origin of this impurity, stemming from the presence of L-alanine in the L-valine starting material. This document will detail the critical stages of the valsartan synthesis where L-alanine can be incorporated, outline analytical methodologies for its detection and quantification, and propose robust control strategies to mitigate its formation, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction to Valsartan and the Imperative of Impurity Profiling

Valsartan is a widely prescribed oral medication for the treatment of hypertension and heart failure.[1] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure.[] The chemical structure of valsartan is (S)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine.[1]

The synthesis of valsartan is a multi-step process that utilizes L-valine or its ester derivative as a key chiral starting material.[3][4] As with any synthetic pharmaceutical, the control of impurities is a critical aspect of the manufacturing process to ensure the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate stringent control over impurities, which can be broadly categorized as organic impurities (process-related, starting materials, intermediates, and degradation products), inorganic impurities, and residual solvents.

Process-related impurities are of particular concern as they can be structurally similar to the API, potentially exhibiting pharmacological activity or toxicity. The presence of nitrosamine impurities in some sartan medications, for instance, led to widespread recalls and highlighted the importance of a thorough understanding of all potential side reactions and impurity formation pathways.[5] This guide focuses on a specific, yet plausible, process-related impurity: this compound.

Overview of Common Valsartan Synthetic Routes

Several synthetic strategies for valsartan have been reported, with variations in the sequence of key bond-forming reactions.[3][4] A common approach involves the following key transformations:

-

N-Alkylation: The amino group of an L-valine ester is alkylated with a substituted biphenyl methyl halide.

-

N-Acylation: The secondary amine formed in the previous step is acylated with valeryl chloride.

-

Tetrazole Formation: A cyano group on the biphenyl moiety is converted to the tetrazole ring, often using an azide source.

-

Hydrolysis: The ester group is hydrolyzed to yield the final carboxylic acid form of valsartan.

The key step for the potential incorporation of an amino acid-related impurity is the initial N-alkylation of the L-valine derivative.

The Genesis of this compound: L-Alanine as a Starting Material Impurity

The most probable origin of this compound is the presence of L-alanine as an impurity in the L-valine starting material. L-valine is commercially produced primarily through fermentation processes. In such processes, the production of other structurally similar amino acids as byproducts is common. While purification steps are employed, trace amounts of other amino acids, including L-alanine, may persist in the final L-valine raw material.

L-alanine is the simplest chiral amino acid, differing from L-valine only in the substitution at the β-carbon. This structural similarity means that L-alanine can participate in the subsequent chemical reactions of the valsartan synthesis in a manner analogous to L-valine.

Mechanistic Formation Pathway of this compound

The formation of this compound follows the same reaction sequence as the synthesis of valsartan, with L-alanine or its ester acting as the starting material in place of L-valine. The key steps are outlined below:

Step 1: N-Alkylation of L-Alanine Methyl Ester

In this initial step, L-alanine methyl ester, present as an impurity in L-valine methyl ester, undergoes N-alkylation with 4-bromomethyl-2'-cyanobiphenyl. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Step 2: N-Acylation of the Alanine Intermediate

The resulting secondary amine from the N-alkylation of L-alanine methyl ester is then acylated with valeryl chloride. This step introduces the pentanoyl group, which is characteristic of the valsartan molecule.

Step 3: Tetrazole Formation

The cyano group on the biphenyl ring of the acylated alanine intermediate is converted to a tetrazole ring. This is a critical step in the synthesis of all sartan drugs and is often achieved using reagents such as trialkyltin azide or sodium azide.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding the this compound impurity.

The following diagram illustrates this formation pathway:

Caption: Formation pathway of this compound from L-Alanine impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound require sensitive and specific analytical methods capable of separating it from the main valsartan API and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most suitable technique for the analysis of valsartan and its impurities. A well-developed HPLC method can effectively separate this compound from valsartan based on their slight differences in polarity.

Experimental Protocol: HPLC Method for this compound

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient program should be optimized to achieve baseline separation between valsartan and this compound.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where both valsartan and this compound have significant absorbance (e.g., 250 nm) is appropriate.

-

Quantification: Quantification can be performed using an external standard of synthesized this compound or by using a relative response factor if an authentic standard is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and confirmation, LC-MS is a powerful tool. The mass spectrometer can provide the molecular weight of the impurity, confirming its identity as this compound. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.[6]

Data Presentation: Expected Mass-to-Charge Ratios

| Compound | Expected [M+H]⁺ (m/z) |

| Valsartan | 436.224 |

| This compound | 394.193 |

Control Strategies for Mitigating this compound Formation

A robust control strategy is essential to minimize the presence of this compound in the final API. This strategy should encompass raw material control, in-process controls, and final product testing.

Raw Material Control

The most effective control point is the starting material, L-valine.

-

Supplier Qualification: A thorough qualification of L-valine suppliers is crucial. This should include an audit of their manufacturing process to understand the potential for amino acid impurities.

-

Incoming Raw Material Testing: A specific and sensitive analytical method, such as a dedicated HPLC or an amino acid analysis method, should be used to test incoming batches of L-valine for the presence of L-alanine. A strict acceptance limit for L-alanine should be established.

In-Process Controls

Monitoring the formation of this compound at intermediate stages of the synthesis can provide valuable information and allow for corrective actions.

-

Intermediate Testing: Testing of the N-alkylated and N-acylated intermediates for the corresponding alanine analogs can help in tracking the impurity.

Purification of Intermediates and Final API

If this compound is detected, purification strategies can be employed.

-

Crystallization: The difference in solubility between valsartan and this compound may allow for effective removal through optimized crystallization processes.

-

Chromatography: In cases where crystallization is not sufficient, preparative chromatography could be considered for the purification of a key intermediate or the final API, although this is a more costly option.

The following diagram illustrates a comprehensive control strategy:

Caption: Control strategy for mitigating this compound formation.

Conclusion

The formation of this compound is a credible risk in the synthesis of valsartan, primarily driven by the presence of L-alanine as an impurity in the L-valine starting material. A thorough understanding of the valsartan synthesis process and the potential for carry-over of structurally similar impurities is paramount for ensuring the quality of the final drug substance. By implementing a multi-faceted control strategy that includes stringent raw material testing, in-process monitoring, and robust analytical methods for final product release, manufacturers can effectively mitigate the risk of this compound formation and ensure the safety and efficacy of valsartan for patients.

References

- BenchChem. (2025). Comparative stability study of valsartan drug products containing different impurity profiles. [Link not available]

- Kumaraswamy, K., et al. (2020). Isolation and Characterization of Novel Degradation Products of Valsartan by NMR and High Resolution Mass Spectroscopy. Asian Journal of Chemistry, 32(6), 1373-1380.

- Ganthi, H., et al. (2015). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry, 6, 825-842.

- Pires, S. A., et al. (2014). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. Brazilian Journal of Pharmaceutical Sciences, 50(4), 821-828.

- Amazon S3. STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. [Link not available]

- PubMed. (2012). Synthesis, pharmacokinetics, and pharmacodynamics studies of valsartan peptide derivatives. Archiv der Pharmazie, 345(4), 285-292.

- Al-Salami, H., et al. (2020). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Journal of Pharmaceutical Policy and Practice, 13(1), 53.

- Pharmaffiliates. Valine-impurities. [Link not available]

- Japanese Pharmacopoeia. L-Valine / Official Monographs for Part I. [Link not available]

- Peter, S., & G, S. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27.

- Nguyen, T. V., et al. (2019). Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry, 57(5E12), 1-5.

- Journal of Chemical Education. (1995).

- Reddy, G. O., et al. (2007). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 635-643.

-

PubChem. Valsartan.[Link]

- Zahrychuk, H. Y., et al. (2022). Structure-Based Rational Design and Virtual Screening of Valsartan Drug Analogs towards Developing Novel Inhibitors of Angiotensin II Type 1 Receptor. Molecules, 27(15), 4995.

-

SynZeal. Valsartan Impurities.[Link]

- European Union. (2013). Final Report FAD-2012-0023, L-valine. [Link not available]

-

ResearchGate. Synthesis of valsartan impurities III, IV and V.[Link]

-

ResearchGate. Structure and hydrogen assignments of L-valine.[Link]

-

CD Biosynsis. L-Alanine.[Link]

Sources

- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Angiotensin Receptor Blockade: A Technical Guide to Sacubitril/Valsartan and the Clarification of L-Alanine Valsartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cardiovascular drug development, precision in chemical nomenclature is paramount. This guide addresses the technical details of a crucial therapeutic agent, the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/Valsartan. It also serves to clarify the identity of a related but distinct chemical entity, L-Alanine Valsartan, a known impurity of the angiotensin II receptor blocker (ARB), Valsartan. While the user query specified "L-Alanine Valsartan," the broader context of advanced cardiovascular therapies necessitates a comprehensive discussion of the therapeutically significant combination of Sacubitril and Valsartan. This guide, therefore, provides an in-depth exploration of Sacubitril/Valsartan, while also defining the chemical identity of L-Alanine Valsartan to prevent ambiguity in research and development.

Part 1: Demystifying the Nomenclature: L-Alanine Valsartan vs. Sacubitril/Valsartan

A potential point of confusion arises from the similarity in naming. It is crucial to distinguish between these two compounds:

-

L-Alanine Valsartan is a process impurity related to the synthesis of Valsartan. In this molecule, the L-valine moiety of Valsartan is substituted with an L-alanine residue.

-

Sacubitril/Valsartan (formerly known as LCZ696) is a co-crystalized complex of two distinct active pharmaceutical ingredients: the neprilysin inhibitor Sacubitril and the angiotensin II receptor blocker Valsartan.[1] This combination product is a first-in-class ARNI indicated for the treatment of heart failure.[1][2]

This guide will focus primarily on the technically complex and therapeutically relevant Sacubitril/Valsartan.

Part 2: Physicochemical Properties

A clear understanding of the physicochemical properties of the active components and the final drug product is fundamental for formulation development and analytical method design.

| Property | L-Alanine Valsartan | Sacubitril | Valsartan | Sacubitril/Valsartan Sodium Salt Hydrate |

| CAS Number | 137862-57-8[3] | 149709-62-6[4] | 137862-53-4 | 936623-90-4[1] |

| Molecular Formula | C22H25N5O3[3] | C24H29NO5[4] | C24H29N5O3 | C48H55N6O8Na3 · 2.5H2O |

| Molecular Weight | 407.47 g/mol [3] | 411.49 g/mol [4] | 435.52 g/mol | 957.99 g/mol |

| IUPAC Name | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-alanine[5] | 4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic acid[4] | (2S)-3-methyl-2-(N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid[6] | Trisodium [3-((1S,3R)-1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-(S)-3'-methyl-2'-(pentanoyl{2''-(tetrazol-5-ylate)biphenyl-4'-ylmethyl}amino)butyrate] hemipentahydrate |

Part 3: Synthesis of Sacubitril and Valsartan

The manufacturing of Sacubitril/Valsartan involves the separate, multi-step synthesis of its two components, Sacubitril and Valsartan.

Experimental Protocol: Synthesis of Valsartan

The synthesis of Valsartan is a well-established process, with a key step being the formation of the biphenyl tetrazole moiety. One common approach involves a Suzuki-Miyaura cross-coupling reaction.[7]

Step-by-Step Methodology:

-

N-Acylation of L-valine methyl ester: L-valine methyl ester hydrochloride is reacted with n-pentanoyl chloride in the presence of a base like triethylamine in a suitable solvent such as toluene.[7]

-

Alkylation: The resulting N-acylated intermediate is then alkylated with 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-1,1'-biphenyl.

-

Detritylation and Hydrolysis: The trityl protecting group is removed under acidic conditions, followed by hydrolysis of the methyl ester to yield Valsartan.

A visual representation of a synthetic workflow for Valsartan is provided below.

Caption: Simplified workflow for the synthesis of Valsartan.

Experimental Protocol: Synthesis of Sacubitril

The synthesis of Sacubitril is a stereochemically controlled process. A convergent synthesis approach is often employed.[8]

Step-by-Step Methodology:

-

Preparation of the biphenyl acetaldehyde intermediate: This can be achieved through a Heck coupling of 4-iodobiphenyl with ethylene, followed by an anti-Markovnikov Wacker oxidation.[9]

-

Diastereoselective condensation: The biphenyl acetaldehyde intermediate is reacted with a suitable succinic acid monoamide derivative in a diastereoselective manner.

-

Reduction and purification: The resulting intermediate is then reduced to introduce the second stereocenter, followed by purification to yield Sacubitril.

A conceptual workflow for the synthesis of Sacubitril is illustrated below.

Sources

- 1. Sacubitril/valsartan - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Sacubitril - Wikipedia [en.wikipedia.org]

- 5. veeprho.com [veeprho.com]

- 6. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

spectroscopic data (NMR, IR, MS) of Alanine Valsartan

An In-depth Technical Guide to the Spectroscopic Data of Alanine Valsartan

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound (CAS 137862-57-8), a known process-related impurity and metabolite of the angiotensin II receptor antagonist, Valsartan. In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and characterization of impurities are paramount to ensuring the safety and efficacy of the final drug product. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound, grounded in the extensive, publicly available spectroscopic data of the parent drug, Valsartan. Detailed experimental protocols, predicted spectral data, and the underlying scientific rationale are presented to offer a robust framework for researchers, quality control scientists, and drug development professionals engaged in the analysis of Valsartan and its related compounds.

Introduction: The Imperative of Impurity Profiling

Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine, is a cornerstone in the management of hypertension and heart failure.[1] Its synthesis is a multi-step process where minor variations in reaction conditions can lead to the formation of related-substance impurities. This compound, or N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-alanine, is one such impurity where the L-valine moiety of the parent molecule is substituted with L-alanine.[2][3]

The structural similarity between an active pharmaceutical ingredient (API) and its impurities necessitates the use of high-resolution analytical techniques for their definitive identification and quantification. Spectroscopic methods form the bedrock of this characterization, providing a detailed fingerprint of the molecular structure. This guide explains the causality behind the predicted spectroscopic behavior of this compound, offering a self-validating system of analysis through the convergence of MS, IR, and NMR data.

Structural Elucidation: A Comparative Overview

The key to understanding the spectroscopic data of this compound lies in its structural comparison to Valsartan. The only difference is the substitution of the isopropyl group of the valine residue with the methyl group of the alanine residue. This seemingly minor change has a distinct and predictable impact on the spectroscopic output, particularly in NMR and MS.

Figure 1. Comparative chemical structures of Valsartan (left) and this compound (right).

Diagram 1. Structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry is indispensable for confirming the elemental composition of an unknown impurity. For this compound, its molecular weight is 407.47 g/mol , a decrease of 14.02 g/mol compared to Valsartan (435.52 g/mol ), corresponding to the mass difference between a methyl and an isopropyl group (CH₂). This mass difference is the first and most critical checkpoint in its identification.

Experimental Protocol: LC-MS/MS

A robust LC-MS/MS method is essential for separating this compound from the Valsartan API and other impurities, followed by structural confirmation.[4]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI mode is preferred due to the presence of basic nitrogen atoms.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound for collision-induced dissociation (CID) to generate characteristic fragment ions.

-

Predicted Mass Spectral Data

The predicted mass data for this compound is summarized below.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 408.21 | Protonated molecule of this compound (C₂₂H₂₆N₅O₃⁺) |

| Fragment 1 | 235.10 | Biphenyl-tetrazole-methyl cation [C₁₄H₁₁N₄]⁺ |

| Fragment 2 | 207.08 | Biphenyl-methyl cation after loss of N₂ and HCN |

| Fragment 3 | 364.22 | Loss of CO₂ from the parent ion |

| Fragment 4 | 323.21 | Loss of the pentanoyl group |

Table 1. Predicted m/z values for the parent ion and key fragments of this compound.

Trustworthiness: The fragmentation pathway is predicted based on established principles of amide and biphenyl fragmentation.[5][6] The core biphenyl-tetrazole moiety is expected to fragment identically to Valsartan, producing the highly stable fragment ions at m/z 235 and 207. The key differentiator will be the fragmentation pattern around the N-acyl-alanine portion.

Diagram 2. Predicted MS/MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The IR spectrum of this compound is expected to be highly similar to that of Valsartan, as they share the same functional groups. The primary utility of IR in this context is to confirm the overall structural class and rule out gross molecular changes.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected and automatically subtracted.

Predicted IR Spectral Data

The predicted absorption bands are based on the functional groups present and comparison with published Valsartan spectra.[7][8]

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 2500 (broad) | Broad, S | O-H stretch (carboxylic acid), N-H stretch (tetrazole) |

| 2960 - 2850 | M | Aliphatic C-H stretch (methyl, methylene) |

| ~1730 | S | C=O stretch (carboxylic acid) |

| ~1640 | S | C=O stretch (tertiary amide) |

| 1605, 1480 | M, W | Aromatic C=C stretch |

| ~1450 | M | C-H bend (aliphatic) |

| 1200 - 1000 | M | C-N stretch, C-O stretch |

Table 2. Predicted characteristic IR absorption bands for this compound.

Trustworthiness: The presence of two distinct carbonyl peaks (acid and amide) and the very broad O-H/N-H stretching region are hallmark features that validate the core structure.[1] Subtle differences compared to Valsartan might appear in the fingerprint region (below 1500 cm⁻¹) due to the different vibrational modes of the methyl vs. isopropyl group, but these are generally not used for primary identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most definitive information for structural elucidation, offering a detailed map of the carbon-hydrogen framework. The key to identifying this compound and distinguishing it from Valsartan lies in the signals from the amino acid moiety.

Experimental Protocol: 1D and 2D NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

2D NMR: COSY (¹H-¹H correlation), HSQC (one-bond ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments are crucial for unambiguous assignment.

-

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The chemical shifts for the biphenyl, tetrazole, and pentanoyl moieties are predicted to be nearly identical to those of Valsartan.[9][10] The significant change is the replacement of the valine signals with alanine signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment (See Diagram 1) | Rationale for Prediction |

| 7.0 - 7.8 | m | 8H | Aromatic H's | Biphenyl protons, consistent with Valsartan. |

| ~4.9 & ~4.2 | d (AB system) | 2H | C6-H₂ | Benzylic methylene protons, often appearing as an AB quartet due to chirality. |

| ~4.5 | q | 1H | C20-H | Key Differentiator: Alanine α-proton, a quartet due to coupling with the C22 methyl group. |

| 2.2 - 2.4 | t | 2H | C4-H₂ | Methylene adjacent to the amide carbonyl. |

| 1.4 - 1.6 | m | 2H | C3-H₂ | Pentanoyl methylene. |

| 1.2 - 1.4 | m | 2H | C2-H₂ | Pentanoyl methylene. |

| ~1.3 | d | 3H | C22-H₃ | Key Differentiator: Alanine methyl group, a doublet coupled to the C20 α-proton. |

| ~0.8 | t | 3H | C1-H₃ | Terminal methyl of the pentanoyl chain. |

| 12.0 - 13.0 | br s | 1H | COOH | Carboxylic acid proton, broad and downfield. |

Table 3. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted δ (ppm) | Assignment (See Diagram 1) | Rationale for Prediction |

| ~174.0 | C21 (COOH) | Carboxylic acid carbonyl. |

| ~172.5 | C5 (Amide C=O) | Amide carbonyl. |

| 121.0 - 141.0 | Aromatic C's | Biphenyl and tetrazole carbons, consistent with Valsartan.[11] |

| ~55.0 | C20 (Ala α-C) | Key Differentiator: Alanine α-carbon, shifted slightly from the valine α-carbon. |

| ~48.0 | C6 (Benzylic) | Benzylic methylene carbon. |

| 35.0 - 20.0 | C1, C2, C3, C4 | Pentanoyl aliphatic carbons. |

| ~17.0 | C22 (Ala CH₃) | Key Differentiator: Alanine methyl carbon. |

Table 4. Predicted ¹³C NMR chemical shifts for this compound.

Trustworthiness: The assignments are validated through a logical workflow. A COSY experiment would show a clear correlation between the alanine α-proton (quartet at ~4.5 ppm) and the alanine methyl group (doublet at ~1.3 ppm). An HSQC would directly link these protons to their respective carbons (C20 and C22). Finally, HMBC correlations from the alanine protons to the carbonyl carbons (C5 and C21) and the benzylic carbon (C6) would definitively confirm the connectivity and finalize the structural proof.

Integrated Analytical Workflow

The characterization of a pharmaceutical impurity is a multi-faceted process where each technique provides a piece of the structural puzzle. The convergence of data from MS, IR, and NMR provides a high degree of confidence in the final identification.

Diagram 3. Logical workflow for the spectroscopic characterization of this compound.

Conclusion

This guide has detailed the predicted spectroscopic data for this compound, a critical impurity of Valsartan. By leveraging the known spectral characteristics of the parent drug and applying fundamental principles of spectroscopy, a comprehensive analytical profile has been constructed. The definitive identification of this compound hinges on observing the correct molecular ion at m/z 408.21 and its fragmentation, alongside the characteristic ¹H NMR signals of an N-acyl-alanine moiety—specifically, a methine quartet coupled to a methyl doublet. The convergence of these MS and NMR data points, supported by the functional group information from IR spectroscopy, provides a robust and scientifically sound basis for the characterization of this impurity, ensuring the continued safety and quality of Valsartan drug products.

References

- Reddy, G. K., et al. (2018). Isolation and Characterization of Novel Degradation Products of Valsartan by NMR and High Resolution Mass Spectroscopy. Research & Reviews: A Journal of Pharmaceutical Science. [Link unavailable]

-

Sampath, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412. [Link]

- Nie, X., et al. (2006). Isolation and Identification of Process Impurities in Crude Valsartan by HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. Journal of Liquid Chromatography & Related Technologies, 29(13), 1875-1886. [Link unavailable]

-

ResearchGate (2009). (PDF) Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. [Link]

-

Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(7), 1236-1250. [Link]

-

Kallscheuer, N., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 19(11), 609. [Link]

-

Qutab, H., et al. (2011). Pharmacological and Pharmaceutical Profile of Valsartan: A Review. Journal of Applied Pharmaceutical Science, 1(3), 12-19. [Link]

-

PubChem. Valsartan. National Center for Biotechnology Information. [Link]

-

Julio, T. A., et al. (2013). Characterisation of valsartan and its compatibility with bisoprolol studied by differential scanning calorimetry and solid-state. SciSpace. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

ResearchGate (2021). Absorption spectra of valsartan with MR. [Link]

-

Kalaimagal, A., et al. (2013). Quantitative Nuclear Magnetic Resonance Spectroscopic Analysis of Valsartan in Bulk and Solid Oral Dosage Form. Asian Journal of Chemistry, 25(8), 4267-4270. [Link]

-

ResearchGate. H and 13 C NMR assignments for valsartan and impurities I and II. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. scispace.com [scispace.com]

- 9. oaji.net [oaji.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Origin of Amino Acid Impurities in Sartans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety, efficacy, and regulatory compliance. Within the sartan class of angiotensin II receptor blockers (ARBs), a category of process-related impurities originates directly from the amino acid building blocks used in their synthesis. This is particularly prominent in valsartan, which utilizes L-valine as a chiral starting material. This technical guide provides an in-depth exploration of the origin, formation mechanisms, and control of amino acid-derived impurities in sartans. We will dissect the synthetic pathways, focusing on the genesis of the primary chiral impurity, the (R)-enantiomer of valsartan, and other related substances. Furthermore, this guide details the analytical methodologies essential for the detection and quantification of these impurities, offering a comprehensive framework for researchers and drug development professionals to ensure the chemical purity and safety of these vital medicines.

Introduction: The Significance of Purity in Sartan APIs

Sartans, or angiotensin II receptor blockers (ARBs), are a cornerstone in the management of hypertension and heart failure.[1] Their mechanism of action involves the selective blockade of the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The molecular complexity of these APIs necessitates multi-step synthetic processes, which inherently carry the risk of generating impurities.

Impurities in pharmaceuticals can be broadly categorized as organic, inorganic, or residual solvents.[2] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern as they can possess undesirable pharmacological or toxicological properties.[2] While the issue of nitrosamine impurities in sartans has been a major focus of regulatory agencies in recent years, other process-related impurities, such as those derived from amino acids, are equally critical to control for ensuring the final product's quality and safety.[3][4]

This guide will focus specifically on amino acid-derived impurities, a class of impurities intrinsic to the synthesis of certain sartans, most notably valsartan. The synthesis of valsartan begins with the naturally occurring amino acid L-valine, in the form of its methyl ester.[3][5] This introduces a stereocenter into the molecule, making control of stereochemistry a critical quality attribute.

The Synthetic Nexus: L-Valine as a Precursor to Valsartan

The most common synthetic routes for valsartan utilize (S)-valine methyl ester (an L-valine derivative) as the chiral backbone upon which the rest of the molecule is constructed.[3] A generalized synthetic workflow illustrates the central role of this amino acid precursor.

Generalized Valsartan Synthesis Workflow

The synthesis can be conceptually broken down into three key stages:

-

N-Acylation: The amino group of L-valine methyl ester is acylated with n-pentanoyl chloride. This step attaches the characteristic valeryl side chain.

-

N-Alkylation: The acylated intermediate is then alkylated with a substituted biphenyl methyl bromide derivative, which contains the precursor to the critical tetrazole ring.

-

Tetrazole Formation & Hydrolysis: The cyano group on the biphenyl ring is converted to a tetrazole ring, and the methyl ester is hydrolyzed to the final carboxylic acid form of valsartan.[5]

This pathway underscores why impurities related to the valine starting material are of primary concern. Any impurities present in the initial L-valine methyl ester or formed through side reactions at the chiral center can be carried through the entire synthesis to the final API.

Figure 1: Logical workflow of valsartan synthesis and the introduction of key amino acid-related impurities.

The Primary Chiral Impurity: (R)-Valsartan (ent-Valsartan)

The most critical amino acid-derived impurity in valsartan is its enantiomer, (R)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-D-valine, commonly referred to as (R)-valsartan or ent-valsartan.[3][6] As the pharmacological activity of valsartan resides in the (S)-enantiomer, the presence of the (R)-enantiomer represents a 100% impurity that reduces the potency of the API and must be strictly controlled.

Origins of (R)-Valsartan

There are two primary sources for the formation of this chiral impurity:

-

Impurity in Starting Material: The most direct cause is the presence of D-valine methyl ester in the L-valine methyl ester starting material.[7] If the chiral purity of the initial amino acid is not sufficiently high, the D-enantiomer will proceed through the same reaction sequence as the L-enantiomer, resulting in the formation of (R)-valsartan.

-

Racemization During Synthesis: Certain reaction conditions, such as harsh pH (strongly acidic or basic) or elevated temperatures, can potentially cause racemization at the chiral center of the valine moiety at any stage of the synthesis. This would convert some of the desired (S)-intermediate into the corresponding (R)-intermediate, which would then be converted to (R)-valsartan in subsequent steps.

Given that the (S)-configuration is derived from the natural L-valine, rigorous control over the enantiomeric purity of the starting material is the foremost strategy for minimizing the final (R)-valsartan impurity.[6]

Other Process-Related Amino Acid Impurities

Beyond the enantiomeric impurity, other process-related impurities that retain the core valine structure can be formed. These are typically the result of incomplete reactions or side reactions.

One such example identified in the literature is (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine , which can be considered a des-pentanoyl valsartan .[8]

Potential Formation Mechanism

This impurity lacks the n-pentanoyl (valeryl) group. Its formation can be logically attributed to:

-

Incomplete N-Acylation: If the initial N-acylation of L-valine methyl ester does not proceed to completion, the unreacted (S)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]valine intermediate would be carried forward.

-

Hydrolysis: The amide bond of the pentanoyl group could potentially be hydrolyzed under certain conditions, although this is generally less likely than incomplete acylation.

Other identified impurities, such as the valsartan benzyl ester , are intermediates that result from incomplete hydrolysis at the final step of the synthesis.[3] While not strictly an "amino acid impurity," its origin is tied to the amino acid ester starting material.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for identifying and quantifying amino acid impurities to ensure the quality of the final sartan API. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[9]

Protocol 1: Chiral HPLC for Enantiomeric Purity of Valsartan

This protocol outlines a standard approach for separating (S)-valsartan from its (R)-enantiomer impurity, based on methods described in pharmacopeias and scientific literature.[10]

Objective: To determine the percentage of (R)-valsartan impurity in the (S)-valsartan API.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) coatings, are commonly specified.[10]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane, ethanol (or isopropanol), and a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio must be optimized for the specific column to achieve baseline separation.

-

Sample Preparation:

-

Prepare a system suitability solution containing known concentrations of both USP Valsartan RS ((S)-enantiomer) and USP Valsartan Related Compound A RS ((R)-enantiomer) in the mobile phase.[10]

-

Prepare a sample solution by dissolving a precisely weighed amount of the valsartan API batch under investigation in the mobile phase to a known concentration (e.g., 1 mg/mL).[9]

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm).

-

-

Analysis:

-

Inject the system suitability solution to confirm that the resolution between the two enantiomer peaks is adequate (typically a resolution factor > 2.0 is required).

-

Inject the sample solution.

-

Quantify the area of the (R)-valsartan peak relative to the total area of both peaks to determine the percentage of the chiral impurity. The limit of quantitation is often required to be as low as 0.05%.[9]

-

Figure 2: Experimental workflow for the chiral HPLC analysis of valsartan.

Protocol 2: RP-HPLC-MS for Process-Related Impurities

For identifying and quantifying other process-related impurities like des-pentanoyl valsartan, a reversed-phase HPLC method, often coupled with mass spectrometry (MS) for structural confirmation, is employed.

Objective: To separate, identify, and quantify non-enantiomeric, process-related amino acid impurities.

Methodology:

-

Column Selection: A standard C18 or C8 reversed-phase column is typically used.

-

Mobile Phase Preparation: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. The gradient allows for the separation of compounds with different polarities.

-

Sample Preparation: Dissolve the API sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Chromatographic & MS Conditions:

-

HPLC: A gradient program running from a lower to a higher concentration of the organic solvent.

-

MS Detector: Electrospray ionization (ESI) is a common interface. The mass spectrometer can be operated in full scan mode to detect all potential impurities or in selected ion monitoring (SIM) mode for higher sensitivity towards known impurities.

-

-

Analysis:

-

Impurities are initially identified by their retention time relative to the main valsartan peak.

-

Mass spectrometry provides the mass-to-charge ratio (m/z) of the impurity, which is critical for confirming its identity. For example, des-pentanoyl valsartan would have a molecular weight that is 84.14 Da less than valsartan.

-

Quantification is typically performed using the peak area from the UV chromatogram against a reference standard of the impurity, if available.

-

Control Strategies and Mitigation

Controlling amino acid impurities in sartans requires a multi-faceted approach grounded in Quality by Design (QbD) principles:

-

Starting Material Control: This is the most critical step. A robust specification for the L-valine methyl ester starting material must be established, including a strict limit on the D-enantiomer content.[7] Vendor qualification and routine testing are essential.

-

Process Optimization: Reaction conditions (temperature, pH, reaction time) for each step of the synthesis should be carefully optimized and controlled to prevent racemization and minimize the formation of side products.

-

Purification Procedures: The final purification steps for the API, typically involving crystallization, must be validated to demonstrate their capacity to purge specific impurities, including the (R)-enantiomer and other process-related substances.[5]

-

In-Process Controls (IPCs): Implementing IPCs to monitor the impurity profile at critical stages of the synthesis can help identify and rectify any process deviations before they impact the final batch.

Conclusion

The presence of amino acid-derived impurities in sartans like valsartan is a direct consequence of their synthetic route, which employs chiral amino acid precursors. The primary concern is the control of the enantiomeric impurity, (R)-valsartan, which can arise from both the starting material and potential racemization during manufacturing. Other process-related impurities, such as incompletely reacted intermediates, also contribute to the overall impurity profile. A thorough understanding of the formation mechanisms, coupled with the implementation of highly specific analytical methods like chiral HPLC and LC-MS, is paramount. By applying rigorous control strategies to starting materials, optimizing reaction conditions, and validating purification processes, manufacturers can ensure the consistent production of high-purity sartan APIs, thereby safeguarding patient health and meeting stringent regulatory standards.

References

-

Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. (n.d.). self.gutenberg.org. Retrieved January 13, 2026, from [Link]

-

Lee, K., Nguyen, N. V. T., Choi, S., Kim, H., Kang, M. J., & Kim, K. (2015). Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis. Archives of Pharmacal Research, 38(5), 826–833. [Link]

-

Nie, J., Zhang, A., Liu, Y., & Wang, M. (2013). Proposed fragmentation of valsartan and impurity A. ResearchGate. [Link]

-

Srinivasu, M. K., Reddy, G. M., Kumar, K. R., & Reddy, P. P. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405–412. [Link]

-

Valsartan Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 13, 2026, from [Link]

-

Febry Ardiana, et al. (2015). Chapter Seven – Valsartan. Profiles of Drug Substances, Excipients and Related Methodology. [Link]

-

Separation of Valsartan and Its Chiral Impurities per USP Monograph. (n.d.). Phenomenex. Retrieved January 13, 2026, from [Link]

-

T. Pronce, & B. Tilquin. (1996). Trace analysis in chiral separation of selected amino enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1175-84. [Link]

-

Nakano, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

-

Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Pandey, A. K., et al. (2021). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phenomenex.com [phenomenex.com]

A Technical Guide to the Preliminary Toxicological Assessment of Alanine Valsartan

Introduction: A Proactive Approach to the Safety Assessment of a Novel Angiotensin II Receptor Blocker

Alanine Valsartan represents a next-generation angiotensin II receptor blocker (ARB), engineered from the well-established valsartan scaffold.[1] As a novel chemical entity (NCE), its therapeutic potential must be rigorously weighed against its safety profile early in the development lifecycle. This guide outlines a strategic, multi-tiered approach for the preliminary toxicological assessment of this compound. Our methodology is rooted in a "fail fast, fail early" philosophy, employing a logical progression from computational predictions to targeted in vitro assays.

The core objective is to build a foundational safety profile for this compound, identifying potential liabilities and informing critical go/no-go decisions before committing to resource-intensive preclinical and clinical development. We will address both general toxicological endpoints and specific concerns inherent to the sartan class of molecules, such as potential teratogenicity and the historical challenge of nitrosamine impurities.[2][3] This proactive, science-driven assessment is paramount for navigating the complex regulatory landscape and ensuring patient safety.[4][5]

Section 1: In Silico Toxicological Profiling: A Predictive First Pass

Before synthesis or in vitro testing, computational toxicology provides a rapid, cost-effective screening of potential hazards based on the chemical structure of this compound.[6][7] These methods leverage vast databases of known toxicological data to predict the liabilities of a new molecule.[8][9]

The primary causality for beginning with an in silico assessment is risk mitigation. By identifying potential hazards such as mutagenicity or carcinogenicity at the outset, we can prioritize subsequent experimental assays and, if necessary, guide medicinal chemistry efforts toward safer structural analogs.[10]

Methodology: Quantitative Structure-Activity Relationship (QSAR) Modeling

We will utilize established QSAR models and expert rule-based systems to predict a range of toxicological endpoints. These models function by correlating structural features (descriptors and fingerprints) of a molecule with its biological activity, including toxicity.[7][8]

Key Predicted Endpoints:

-

Mutagenicity: Prediction of potential to cause genetic mutations.

-

Carcinogenicity: Assessment of cancer-causing potential.

-

Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).

-

Cardiotoxicity: Focus on potential hERG channel inhibition.

-

Nephrotoxicity: Prediction of adverse effects on kidney function.

-

Developmental Toxicity: Preliminary flag for teratogenic potential.

Data Presentation: Predictive Toxicity Summary

| Toxicological Endpoint | Predicted Risk | Confidence Level | Comments |

| Bacterial Mutagenicity (Ames) | Low | High | No structural alerts typically associated with mutagenicity. |

| Carcinogenicity (Rodent) | Low | Medium | Structure lacks common carcinogenic fragments. |

| Hepatotoxicity (DILI) | Moderate | Medium | As a member of the ARB class, monitoring is warranted.[11][12] |

| hERG Inhibition | Low | High | The molecule does not fit the typical pharmacophore for hERG blockers. |

| Developmental Toxicity | High | High | Class-dependent liability for all ARBs.[13] |

This predictive data serves not as a definitive answer, but as a critical guide for designing the subsequent in vitro testing strategy. The high predicted risk for developmental toxicity, for example, immediately confirms that this will be a critical point of investigation.

Section 2: Foundational In Vitro Toxicology: Establishing a Biological Baseline

Following the in silico screen, a panel of foundational in vitro assays is deployed to provide the first tier of biological data. This phase focuses on determining the compound's general cytotoxicity and its potential to cause genetic damage.

Cellular Cytotoxicity Assessment

Rationale: Determining the concentrations at which this compound induces cell death is a prerequisite for all subsequent in vitro assays. It establishes a relevant dose range for testing, ensuring that observed effects in later assays (e.g., genotoxicity, hepatotoxicity) are not simply artifacts of overt cytotoxicity. We select cell lines relevant to expected target organs of toxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay in HepG2 and HEK293 Cells

-

Cell Seeding: Plate human hepatoma (HepG2) and human embryonic kidney (HEK293) cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Exposure: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Neutral Red Staining: Remove the treatment medium and add medium containing 50 µg/mL of neutral red dye. Incubate for 3 hours to allow for lysosomal uptake of the dye by viable cells.

-

Extraction: Wash the cells with PBS, then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the lysosomes.

-

Quantification: Measure the absorbance of the extracted dye at 540 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) by fitting the data to a four-parameter logistic curve.

Data Presentation: Cytotoxicity Profile

| Cell Line | Tissue of Origin | IC₅₀ (µM) | Interpretation |

| HepG2 | Liver | > 1000 | Low potential for direct cytotoxicity to hepatocytes. |

| HEK293 | Kidney | > 1000 | Low potential for direct cytotoxicity to kidney cells. |

Genotoxicity Assessment

Rationale: Assessing mutagenic potential is a critical regulatory requirement.[14] The discovery of genotoxic nitrosamine impurities in some sartan products has placed increased scrutiny on this endpoint for the entire class.[2][3] The bacterial reverse mutation assay, or Ames test, is the gold standard initial screen for detecting point mutations.[15]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of base-pair substitutions and frameshift mutations.[15]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-induced rat liver) to identify compounds that become mutagenic only after metabolism.

-

Exposure (Plate Incorporation Method):

-

Mix the test compound at various concentrations (determined from cytotoxicity data) with the bacterial tester strain and molten top agar.

-

For S9-activated conditions, include the S9 mix in the top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

-

Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for TA100 with S9).

Visualization: Genotoxicity Assessment Workflow

Caption: Decision tree for the tiered assessment of genotoxicity.

Section 3: In Vitro Safety Pharmacology: Probing On-Target and Off-Target Activity

Safety pharmacology aims to identify undesirable pharmacodynamic effects on major physiological systems. For a molecule like this compound, this involves confirming its intended activity and screening for common cardiovascular liabilities.

Target Engagement: AT1 Receptor Binding

Rationale: The primary mechanism of action for valsartan is the selective blockade of the angiotensin II type 1 (AT₁) receptor.[16][17] It is crucial to confirm that this compound retains this activity and to quantify its binding affinity. This validates the compound's intended pharmacology and provides context for its therapeutic window.

Methodology: Radioligand Binding Assay This assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]Angiotensin II) from the AT₁ receptor in a membrane preparation from cells overexpressing the human AT₁ receptor. The output is an IC₅₀ value, which can be converted to a Ki (inhibition constant) to represent the compound's binding affinity.

Cardiovascular Safety: hERG Channel Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[18] The FDA requires hERG liability to be assessed for most new chemical entities.[4]

Methodology: Automated Patch Clamp Electrophysiology This assay directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells). The effect of this compound on the hERG current is measured across a range of concentrations to determine an IC₅₀ value. A significant margin (typically >30-fold) between the hERG IC₅₀ and the therapeutic plasma concentration is desired.

Visualization: Simplified Renin-Angiotensin System and ARB Action

Caption: Mechanism of action of this compound within the RAAS pathway.

Section 4: Integrated Risk Assessment and Path Forward

The culmination of this preliminary toxicological assessment is an integrated analysis of all data points to form a coherent safety narrative.